aclacinomycin T(1+)

Description

Structure

3D Structure

Properties

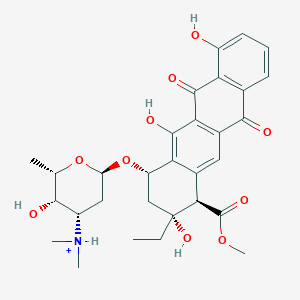

Molecular Formula |

C30H36NO10+ |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

[(2S,3S,4S,6R)-6-[[(1S,3R,4R)-3-ethyl-3,10,12-trihydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-dimethylazanium |

InChI |

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/p+1/t13-,17-,19-,20-,24-,25+,30+/m0/s1 |

InChI Key |

LJZPVWKMAYDYAS-QKKPTTNWSA-O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)[NH+](C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)[NH+](C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aclacinomycin A from Streptomyces galilaeus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclacinomycin A, a potent anthracycline antibiotic with significant antitumor activity, was first discovered and isolated from the fermentation broth of Streptomyces galilaeus. This technical guide provides an in-depth overview of the seminal work on its discovery, detailing the fermentation of the producing organism, the intricate processes of extraction and purification, and the methods for its characterization. The document includes structured tables of quantitative data, comprehensive experimental protocols, and detailed diagrams of the experimental workflow and biosynthetic pathway to facilitate a deeper understanding and replication of these foundational studies.

Introduction

The quest for novel anticancer agents in the mid-20th century led to the extensive screening of microbial metabolites. This endeavor resulted in the discovery of the anthracycline class of antibiotics, which have since become mainstays in chemotherapy. Aclacinomycin A, a prominent member of this class, was identified from a soil isolate, Streptomyces galilaeus strain MA144-M1 (ATCC 31133).[1][2] It exhibits a distinct trisaccharide moiety attached to the aklavinone aglycone, contributing to its biological activity and reduced cardiotoxicity compared to other anthracyclines like doxorubicin.[2] This guide serves as a technical resource, compiling and detailing the methodologies for the discovery and isolation of this important therapeutic agent.

Fermentation of Streptomyces galilaeus

The production of aclacinomycin A is achieved through the submerged fermentation of Streptomyces galilaeus. The following sections detail the composition of the culture media and the optimal fermentation parameters.

Culture Media

Successful cultivation of S. galilaeus for aclacinomycin A production requires specific nutrient compositions for both the seed and production stages.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Potato Starch | 10.0 |

| Soybean Meal | 15.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| NaCl | 3.0 |

| MnCl₂·4H₂O | 0.008 |

| ZnSO₄·5H₂O | 0.002 |

| CuSO₄·5H₂O | 0.07 |

| FeSO₄·7H₂O | 0.001 |

| pH | 7.2 (before sterilization) |

Table 2: Production Medium Composition

| Component | Concentration (g/L) |

| Glucose | 30.0 |

| Potato Starch | 15.0 |

| Soybean Meal | 25.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| NaCl | 3.0 |

| MnCl₂·4H₂O | 0.008 |

| ZnSO₄·5H₂O | 0.002 |

| CuSO₄·5H₂O | 0.07 |

| FeSO₄·7H₂O | 0.001 |

| pH | 7.2 (before sterilization) |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A loopful of Streptomyces galilaeus MA144-M1 spores from a slant culture is used to inoculate a 500 mL flask containing 100 mL of seed culture medium.

-

Seed Culture: The inoculated flask is incubated at 28°C for 48 hours on a rotary shaker at 230 rpm.

-

Production Culture: A 10% (v/v) of the seed culture is transferred to a 20-liter fermentor containing 10 liters of production medium.

-

Fermentation Parameters: The fermentation is carried out at 28°C with an aeration rate of 5 liters/minute and agitation at 325 rpm. The pH is maintained between 4.0 and 8.0.

-

Monitoring and Harvest: The production of aclacinomycin A is monitored by bioassay or chromatographic methods. Maximum accumulation is typically observed after 36 to 144 hours of fermentation.

Table 3: Fermentation Parameters

| Parameter | Value |

| Temperature | 28°C |

| pH | 4.0 - 8.0 |

| Aeration | 5 liters/minute |

| Agitation | 325 rpm |

| Fermentation Time | 36 - 144 hours |

Extraction and Purification of Aclacinomycin A

The isolation of aclacinomycin A from the fermentation broth is a multi-step process involving solvent extraction and column chromatography.

Experimental Protocol: Extraction and Purification

-

Harvesting: The entire fermentation broth (3 liters) is centrifuged to separate the mycelial cake from the culture filtrate.

-

Mycelial Extraction: The mycelial cake is suspended in 1.5 liters of methanol and stirred for 3 hours. The mixture is then filtered to obtain a methanol extract.

-

Solvent Partitioning: To the methanol extract, 1.5 liters of chloroform and 1.5 liters of water are added. The mixture is shaken vigorously, and the chloroform layer is collected.

-

Concentration and Precipitation: The chloroform extract is concentrated under reduced pressure to a small volume and then diluted with n-hexane to precipitate the crude aclacinomycin mixture as a yellow solid.

-

Silicic Acid Column Chromatography:

-

Column Preparation: A column (3.5 cm diameter x 50 cm length) is packed with silica gel (Kieselgel 60) in chloroform.

-

Sample Loading: The crude yellow solid (5.4 g) is dissolved in a minimal amount of chloroform and loaded onto the column.

-

Elution: The column is first washed with a chloroform-methanol (99:1) solvent mixture to elute aclacinomycin B. Subsequently, aclacinomycin A is eluted using a chloroform-methanol (98:2) mixture.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure aclacinomycin A.

-

-

Final Purification and Yield: The fractions containing pure aclacinomycin A are combined and evaporated to dryness to yield a yellow powder. A typical yield from a 3-liter fermentation is approximately 1860 mg of pure aclacinomycin A.

Quantitative Data

Table 4: Extraction and Purification Yields

| Step | Parameter | Value |

| Fermentation Volume | 3 Liters | |

| Crude Aclacinomycin Yield | 3.7 g | |

| Pure Aclacinomycin A Yield | 1860 mg | |

| Melting Point of Aclacinomycin A | 148°C |

Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated aclacinomycin A are confirmed through various physicochemical and spectroscopic techniques.

Table 5: Physicochemical Properties of Aclacinomycin A

| Property | Value |

| Molecular Formula | C₄₂H₅₃NO₁₅ |

| Molecular Weight | 811.88 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in chloroform, methanol; sparingly soluble in water |

Table 6: Spectroscopic Data for Aclacinomycin A

| Technique | Key Observations |

| ¹H NMR | Complex spectrum with characteristic signals for the aglycone aromatic protons, the trisaccharide anomeric protons, and the N,N-dimethyl group. |

| ¹³C NMR | Shows 42 distinct carbon signals corresponding to the molecular formula, including carbonyls, aromatic carbons, and sugar carbons. |

| Mass Spectrometry (DCI-MS with NH₃) | Exhibits pseudomolecular ions [M+H]⁺ and/or [M+NH₄]⁺. Characteristic fragment ions corresponding to the aglycone and sequential loss of the monosaccharide units are observed. |

Visualizations

Experimental Workflow

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Aclarubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclarubicin, also known as aclacinomycin A, is a second-generation anthracycline antibiotic with potent antineoplastic activity. Isolated from Streptomyces galilaeus, it exhibits a distinct mechanism of action and a more favorable safety profile, particularly regarding cardiotoxicity, compared to first-generation anthracyclines like doxorubicin and daunorubicin. This guide provides a comprehensive overview of the molecular structure, chemical properties, and multifaceted biological activities of aclarubicin, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Aclarubicin is a complex glycosidic molecule with a tetracyclic aglycone core, aklavinone, linked to a trisaccharide chain. This unique structural arrangement is pivotal to its biological activity.

Table 1: Physicochemical Properties of Aclarubicin

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₃NO₁₅ | [1] |

| Molecular Weight | 811.88 g/mol | [1] |

| CAS Number | 57576-44-0 | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 151-153 °C (decomposes) | |

| Solubility | Soluble in DMSO and dichloromethane. | |

| pKa (Strongest Acidic) | 7.47 | [2] |

| pKa (Strongest Basic) | 8.64 | [2] |

| logP | 2.79 | [2] |

Mechanism of Action

Aclarubicin exerts its anticancer effects through a multi-pronged approach, distinguishing it from other anthracyclines. Its primary mechanisms include:

-

DNA Intercalation: The planar aromatic chromophore of the aklavinone structure inserts between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.

-

Topoisomerase I and II Inhibition: Aclarubicin is a dual inhibitor of topoisomerase I and II. It stabilizes the topoisomerase I-DNA cleavage complex, leading to single-strand breaks. In contrast, it acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, which differs from the topoisomerase II poisoning mechanism of doxorubicin.

-

Generation of Reactive Oxygen Species (ROS): Aclarubicin can undergo redox cycling, leading to the production of ROS. This induces oxidative stress and cellular damage, contributing to its cytotoxic effects.

-

Induction of Apoptosis: By causing DNA damage and cellular stress, aclarubicin triggers programmed cell death (apoptosis) in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of aclarubicin has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

Table 2: IC₅₀ Values of Aclarubicin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-small cell lung carcinoma | 0.27 | |

| HepG2 | Hepatocellular carcinoma | 0.32 | |

| MCF-7 | Breast adenocarcinoma | 0.62 | |

| U87 | Glioblastoma | 1, 2, 5 (effective concentrations) | [3] |

| U251 | Glioblastoma | 1, 2, 5 (effective concentrations) | [3] |

| BXPC-3 | Pancreatic ductal adenocarcinoma | Lower than 6 µM | [4] |

| CAPAN-2 | Pancreatic ductal adenocarcinoma | Lower than 6 µM | [4] |

| CFPAC-1 | Pancreatic ductal adenocarcinoma | Lower than 6 µM | [4] |

Signaling Pathways Modulated by Aclarubicin

Aclarubicin influences several key signaling pathways involved in cell growth, survival, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Aclarubicin has been shown to activate the p38 MAPK pathway. This activation can contribute to the induction of apoptosis and modulate cellular responses to stress.

Aclarubicin-induced p38 MAPK signaling cascade.

NF-κB Signaling Pathway

Aclarubicin can modulate the activity of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation. Aclarubicin has been reported to inhibit NF-κB DNA binding activity.

Inhibition of the NF-κB signaling pathway by Aclarubicin.

SIRT1/PI3K/AKT Signaling Pathway

It is important to note that a study suggesting aclarubicin's regulation of glioma cell growth and DNA damage through the SIRT1/PI3K/AKT signaling pathway has been retracted due to concerns about data reliability.[5] Therefore, the involvement of this pathway in aclarubicin's mechanism of action is not currently supported by credible scientific evidence.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of aclarubicin's activity.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[6][7][8][9]

Workflow Diagram:

MTT assay workflow for determining aclarubicin cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of aclarubicin (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Topoisomerase I Relaxation Assay

This assay measures the ability of aclarubicin to inhibit the relaxation of supercoiled DNA by topoisomerase I.[3][10][11][12][13]

Methodology:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and varying concentrations of aclarubicin.

-

Enzyme Addition: Add purified human topoisomerase I to initiate the reaction. Include a control reaction without aclarubicin and a negative control without the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.

Topoisomerase II Decatenation Assay

This assay assesses the ability of aclarubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[10][11][14][15][16]

Methodology:

-

Reaction Setup: In a reaction tube, combine kDNA, 10x topoisomerase II assay buffer, ATP, and different concentrations of aclarubicin.

-

Enzyme Addition: Add purified human topoisomerase IIα to start the reaction. Include appropriate controls.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction with a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the decatenated minicircles from the kDNA network on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20][21]

Methodology:

-

Cell Treatment: Treat cells with aclarubicin at a concentration known to induce apoptosis for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of p38 MAPK Phosphorylation

This technique is used to detect the activation of the p38 MAPK pathway.[22][23][24][25]

Methodology:

-

Cell Lysis: Treat cells with aclarubicin for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated p38 MAPK (p-p38). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal loading.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the DNA binding activity of NF-κB.[26][27][28][29]

Methodology:

-

Nuclear Extract Preparation: Treat cells with aclarubicin and prepare nuclear extracts.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence with a radioactive or non-radioactive tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Polyacrylamide Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the shifted bands corresponding to the NF-κB-DNA complex by autoradiography or other appropriate imaging methods. A decrease in the shifted band in aclarubicin-treated samples indicates inhibition of NF-κB DNA binding.

Conclusion

Aclarubicin is a potent antineoplastic agent with a complex and multifaceted mechanism of action that differentiates it from other anthracyclines. Its ability to dually inhibit topoisomerase I and II, coupled with its capacity to induce oxidative stress and apoptosis, underscores its therapeutic potential. The favorable safety profile, particularly the reduced cardiotoxicity, makes it an attractive candidate for further investigation and clinical application. This technical guide provides a foundational understanding of aclarubicin's molecular and chemical properties, offering valuable insights for researchers dedicated to advancing cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. inspiralis.com [inspiralis.com]

- 4. researchgate.net [researchgate.net]

- 5. Retraction: Aclarubicin regulates glioma cell growth and DNA damage through the SIRT1/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 13. inspiralis.com [inspiralis.com]

- 14. profoldin.com [profoldin.com]

- 15. inspiralis.com [inspiralis.com]

- 16. topogen.com [topogen.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. kumc.edu [kumc.edu]

- 22. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Nuclear Factor κB–dependent Gene Expression Profiling of Hodgkin's Disease Tumor Cells, Pathogenetic Significance, and Link to Constitutive Signal Transducer and Activator of Transcription 5a Activity - PMC [pmc.ncbi.nlm.nih.gov]

Aclacinomycin vs. Doxorubicin: An In-depth Technical Guide to their Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the mechanisms of action of two prominent anthracycline antibiotics, aclacinomycin and doxorubicin. While both are effective anticancer agents, their subtle yet significant differences in molecular interactions and cellular responses have profound implications for their therapeutic profiles, including efficacy and toxicity. This document delves into their distinct modes of DNA intercalation, their differential effects on topoisomerase enzymes, the generation of reactive oxygen species (ROS), and the consequent impact on cellular signaling pathways. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex mechanisms.

Introduction

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Doxorubicin, a second-generation anthracycline, has been a cornerstone of cancer therapy for decades, valued for its broad spectrum of activity.[1][2] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[2] Aclacinomycin (also known as aclarubicin), a first-generation anthracycline, presents an alternative with a distinct pharmacological profile.[3] Understanding the nuanced differences in their mechanisms of action is crucial for optimizing their clinical application and for the development of novel, more targeted anticancer therapies. This guide provides a detailed, comparative analysis of the molecular and cellular mechanisms of aclacinomycin and doorubicin.

DNA Intercalation and Binding Affinity

Both aclacinomycin and doxorubicin exert their cytotoxic effects in part by intercalating into the DNA double helix.[4][5] This insertion of their planar aromatic ring structures between DNA base pairs leads to a distortion of the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.[4][5]

However, the specifics of their interaction with DNA, including binding affinity and sequence preference, show notable differences. Doxorubicin is known to form a stable complex with DNA, with its daunosamine sugar moiety sitting in the minor groove.[2] Aclacinomycin also binds to DNA, with a preference for AT-rich sequences.[6]

Table 1: Comparative DNA Binding Affinity

| Parameter | Aclacinomycin | Doxorubicin | Reference(s) |

| Binding Constant (K) | 7.2 x 10⁴ M⁻¹ (for pBR322 DNA) | 7.1 x 10⁴ M⁻¹ (for pBR322 DNA); 2.04 x 10⁶ M⁻¹ | [7][8] |

| Unwinding Angle | 8 ± 2 degrees | 12 ± 2 degrees | [7] |

| Binding Site Size (n) | 4.0 base pairs | 3.4 base pairs | [7] |

Inhibition of Topoisomerase Enzymes

A primary mechanism of action for both drugs involves the inhibition of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication and transcription.[3][4] However, their targets within this enzyme family differ significantly.

Doxorubicin is a potent inhibitor of topoisomerase II (Topo II) .[2][4] It stabilizes the transient covalent complex formed between Topo II and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[2]

Aclacinomycin , in contrast, is a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II) .[3][9][10] Its ability to inhibit both enzymes contributes to its potent anticancer activity. The inhibition of Topo I by aclacinomycin is a key differentiator from doxorubicin.[9]

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another important aspect of the mechanism of action of anthracyclines, contributing to both their anticancer effects and their toxicity.[11]

Doxorubicin is well-known to induce significant oxidative stress through the generation of ROS.[11] This process is linked to its cardiotoxic side effects.[2] The quinone moiety of doxorubicin can be enzymatically reduced to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide radicals.[11]

Aclacinomycin also generates ROS, but the extent and consequences appear to differ from doxorubicin.[3] Some studies suggest that aclacinomycin's lower cardiotoxicity may be related to a reduced capacity for ROS production in cardiac tissue compared to doxorubicin.[12]

Cytotoxicity and IC50 Values

The cytotoxic effects of aclacinomycin and doxorubicin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 2: Comparative IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Aclacinomycin IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |

| K562 | Chronic Myelogenous Leukemia | ~0.015 (induces differentiation) | ~0.03 (induces differentiation) | [13] |

| L1210 | Leukemia | 0.30 (DNA synthesis inhibition) | - | [14] |

| AMJ13 | Breast Cancer | - | 223.6 µg/ml | [15] |

| HepG2 | Hepatocellular Carcinoma | - | 12.18 ± 1.89 | [10] |

| MCF-7 | Breast Cancer | - | 2.50 ± 1.76 | [10] |

| A549 | Lung Cancer | - | > 20 | [10] |

| HeLa | Cervical Cancer | - | 2.92 ± 0.57 | [10] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

Cardiotoxicity

A major limiting factor in the clinical use of doxorubicin is its cumulative dose-dependent cardiotoxicity.[2] This toxicity is believed to be mediated, at least in part, by the excessive generation of ROS in cardiac muscle cells.[11]

Aclacinomycin has been shown to exhibit significantly lower cardiotoxicity compared to doxorubicin.[12][16] Studies in animal models have demonstrated that aclacinomycin causes milder ultrastructural changes in the myocardium and that these changes are often reversible upon discontinuation of the drug.[17] This reduced cardiotoxicity is a significant clinical advantage for aclacinomycin.[12]

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Inhibition of this activity is indicative of a Topo I inhibitor.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).[2][18]

-

Incubation: Add purified human Topoisomerase I enzyme to the reaction mixture. In parallel, set up reactions containing the test compound (aclacinomycin or doxorubicin) at various concentrations. Incubate the reactions at 37°C for 30 minutes.[3][19]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[19]

-

Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.[3][18]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.[3][18]

Topoisomerase II Decatenation Assay

This assay assesses the ability of Topo II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).[11][20]

-

Incubation: Add purified human Topoisomerase II enzyme to the reaction mixture. In parallel, set up reactions containing the test compound at various concentrations. Incubate at 37°C for 30 minutes.[11][21]

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and SDS.[21]

-

Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.[11][20]

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[11][20]

Intracellular ROS Measurement using DCFH-DA

This assay quantifies the overall levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with aclacinomycin or doxorubicin at desired concentrations for a specified time.[22]

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DCFH-DA (typically 10-25 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.[1][23]

-

Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9][22]

Conclusion

Aclacinomycin and doxorubicin, while both effective anthracycline anticancer agents, exhibit distinct mechanisms of action that influence their therapeutic profiles. The key differences lie in their interactions with topoisomerase enzymes, with doxorubicin being a specific Topo II inhibitor and aclacinomycin acting as a dual inhibitor of both Topo I and Topo II. Furthermore, variations in their capacity to generate ROS likely contribute to their differential cardiotoxicity, with aclacinomycin demonstrating a more favorable safety profile in this regard. A thorough understanding of these mechanistic nuances is paramount for the rational design of improved anthracycline-based therapies and for personalizing cancer treatment strategies. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working to advance the field of cancer chemotherapy.

References

- 1. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. Cellular pharmacokinetics of aclacinomycin A in cultured L1210 cells. Comparison with daunorubicin and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Degree of DNA unwinding caused by the binding of aclacinomycin A [pubmed.ncbi.nlm.nih.gov]

- 8. analysis-of-binding-of-daunorubicin-and-doxorubicin-to-dna-using-computerized-curve-fitting-procedures - Ask this paper | Bohrium [bohrium.com]

- 9. doc.abcam.com [doc.abcam.com]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. inspiralis.com [inspiralis.com]

- 12. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of aclacinomycin-doxorubicin association on differentiation and growth of human erythroleukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. advetresearch.com [advetresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxicity of aclacinomycin A and its recovery in hamsters (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 19. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. profoldin.com [profoldin.com]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bioquochem.com [bioquochem.com]

Aclacinomycin A: A Technical Guide to its Dual Inhibitory Action on Topoisomerase I and II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A, an anthracycline antibiotic, is a potent antineoplastic agent with a multifaceted mechanism of action. Unlike many other anthracyclines that primarily target topoisomerase II, aclacinomycin A exhibits a distinct dual inhibitory capability, targeting both topoisomerase I and topoisomerase II. This technical guide provides an in-depth exploration of the biochemical pathways of this dual inhibition, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Dual Inhibition of Topoisomerases

Aclacinomycin A's anticancer properties stem from its ability to interfere with the essential functions of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication, transcription, and other cellular processes. The dual nature of its inhibitory action is a key feature distinguishing it from other anthracyclines.

Inhibition of Topoisomerase II: A Catalytic Inhibitor

Aclacinomycin A acts as a catalytic inhibitor of topoisomerase II.[1][2] Instead of stabilizing the covalent enzyme-DNA "cleavable complex," which is the mechanism of topoisomerase II poisons like doxorubicin, aclacinomycin A is thought to inhibit the overall catalytic activity of the enzyme.[1] This inhibition prevents the enzyme from carrying out its function of decatenating intertwined DNA strands, which is crucial for the segregation of chromosomes during mitosis. The binding of aclacinomycin A to DNA is a prerequisite for this inhibition.[3]

Inhibition of Topoisomerase I: A Topoisomerase Poison

In contrast to its effect on topoisomerase II, aclacinomycin A functions as a topoisomerase I poison .[1][4] It stabilizes the transient covalent complex formed between topoisomerase I and DNA.[1][4] This stabilization prevents the re-ligation of the single-strand break created by the enzyme, leading to the accumulation of DNA lesions. These stalled cleavage complexes can interfere with DNA replication and transcription, ultimately triggering cell death pathways.

Quantitative Data: Inhibitory Potency of Aclacinomycin A

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU-145 | Prostate Cancer | 0.129 | [5] |

| HCT-116 | Colon Cancer | 0.04 | [5] |

| K562 | Chronic Myeloid Leukemia | 0.076 | [5] |

| MEL-JUSO | Melanoma | 0.048 | [5] |

Note: These values represent the concentration of aclacinomycin A required to inhibit the growth of the respective cell lines by 50% and are not direct measures of enzymatic inhibition.

One study reported an IC50 of 52 µM for the inhibition of ubiquitin-ATP-dependent proteolytic activity in rabbit reticulocytes by aclacinomycin A, indicating its broader cellular effects beyond topoisomerase inhibition.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of aclacinomycin A against topoisomerase I and II.

Topoisomerase I Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibition of this activity by compounds like aclacinomycin A.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

-

Aclacinomycin A dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

-

Agarose gel (0.8-1.0%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine:

-

2 µl of 10x topoisomerase I reaction buffer

-

200-400 ng of supercoiled plasmid DNA

-

Varying concentrations of aclacinomycin A (and a solvent control)

-

Nuclease-free water to a final volume of 18 µl.

-

-

Initiate the reaction by adding 2 µl of purified topoisomerase I (an amount predetermined to completely relax the DNA under control conditions).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µl of stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.

Topoisomerase II Decatenation Assay

This assay assesses the ability of topoisomerase II to separate catenated kinetoplast DNA (kDNA) into individual minicircles, and the inhibition of this process by aclacinomycin A.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/ml BSA)

-

Aclacinomycin A dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1.0%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine:

-

2 µl of 10x topoisomerase II reaction buffer

-

200 ng of kDNA

-

Varying concentrations of aclacinomycin A (and a solvent control)

-

Nuclease-free water to a final volume of 18 µl.

-

-

Initiate the reaction by adding 2 µl of purified topoisomerase II (an amount predetermined to completely decatenate the kDNA under control conditions).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 4 µl of stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis at a constant voltage until the catenated kDNA and decatenated minicircles are separated. The catenated kDNA will remain in the well or migrate very slowly, while the decatenated minicircles will migrate into the gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Assess the amount of decatenated DNA to determine the level of topoisomerase II inhibition.

Signaling Pathways and Cellular Consequences

The dual inhibition of topoisomerase I and II by aclacinomycin A leads to significant DNA damage, which in turn activates cellular stress responses and ultimately triggers apoptosis (programmed cell death).

Aclacinomycin A's Dual Inhibition Pathway

Caption: Dual inhibition pathway of Aclacinomycin A.

Experimental Workflow for Assessing Topoisomerase Inhibition

Caption: Workflow for Topoisomerase Inhibition Assays.

Apoptosis Induction Signaling Pathway

Caption: Apoptosis signaling induced by Aclacinomycin A.

Conclusion

Aclacinomycin A's unique dual inhibitory action against both topoisomerase I and II distinguishes it from other anthracyclines and contributes to its potent anticancer activity. By acting as a catalytic inhibitor of topoisomerase II and a poison for topoisomerase I, it induces significant DNA damage, ultimately leading to apoptotic cell death in cancer cells. Further research to elucidate the precise comparative inhibitory concentrations and the intricate details of the downstream signaling pathways will be invaluable for optimizing its therapeutic use and for the development of novel dual topoisomerase inhibitors.

References

- 1. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rethinking Biosynthesis of Aclacinomycin A [mdpi.com]

- 4. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Aclacinomycin in Inducing Histone Eviction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular mechanisms through which aclacinomycin (ACM), an anthracycline antibiotic, induces histone eviction from chromatin. It details the distinction between this "chromatin damage" and the DNA damage typically associated with other anthracyclines, presenting quantitative data, key experimental protocols, and visual diagrams of the underlying pathways and workflows.

Introduction: Aclacinomycin and the Chromatin Damage Paradigm

Aclacinomycin, also known as aclarubicin, is a second-generation anthracycline antibiotic used in the treatment of acute myeloid leukemia (AML).[1][2] Unlike classic anthracyclines such as doxorubicin and daunorubicin, which are potent inducers of DNA double-strand breaks (DSBs) through topoisomerase II (Topo II) poisoning, aclacinomycin's primary cytotoxic mechanism is increasingly understood to be "chromatin damage."[1][2] This involves the physical removal, or eviction, of histone proteins from nucleosomes, leading to profound alterations in chromatin structure, gene expression, and attenuated DNA repair, ultimately driving cancer cell apoptosis.[1][3][4]

This distinction is critical for drug development, as the histone-evicting activity of aclacinomycin is correlated with its anticancer effects, whereas the DNA-damaging properties of other anthracyclines are linked to severe side effects like cardiotoxicity and therapy-related malignancies.[1][2] Aclacinomycin's ability to uncouple these two activities positions it as a valuable tool for research and a promising candidate for developing safer chemotherapeutics.[1]

Core Mechanism of Aclacinomycin-Induced Histone Eviction

Aclacinomycin's mechanism of action is multifaceted, but its ability to evict histones stems from its direct interaction with DNA.[5][6]

-

DNA Intercalation: Like other anthracyclines, aclacinomycin's planar tetracycline ring intercalates into the DNA double helix.[2] This insertion physically alters the DNA structure, changing the helical shape and potentially leading to the accumulation of supercoiling if topoisomerases are inhibited.[7]

-

Nucleosome Destabilization: This intercalation is sufficient to destabilize the intricate DNA-histone interactions within the nucleosome.[3][7] The process does not appear to require ATP-dependent chromatin remodeling enzymes.[3] Experiments using permeabilized cells, where soluble materials and ATP are removed, show that aclacinomycin can still induce histone eviction, pointing to a direct physical mechanism.[3][4] The trisaccharide sugar moiety of aclacinomycin is critical for this activity; the aglycan form of the drug, doxorubicinone, fails to evict histones.[3]

-

Target Specificity: Aclacinomycin does not evict histones uniformly across the genome. It preferentially targets regions of facultative heterochromatin marked by the histone modification H3K27me3.[8][9] This is in contrast to daunorubicin, which primarily targets transcriptionally active gene bodies marked by H3K36me3.[9] This suggests that the unique structure of aclacinomycin, particularly its additional sugar moieties, allows it to dissociate nucleosomes from more condensed chromatin structures.[8] The regions targeted by aclacinomycin are also enriched in G and C bases.[9]

Signaling Pathway and Molecular Interactions

The diagram below illustrates the proposed mechanism by which aclacinomycin leads to histone eviction and subsequent cellular responses.

Caption: Mechanism of Aclacinomycin-Induced Histone Eviction.

The Role of the FACT Complex

The histone chaperone FACT (Facilitates Chromatin Transcription) plays a significant role in the cellular response to nucleosome perturbation.[7] FACT, a heterodimer of SSRP1 and SPT16, normally helps to manage nucleosome stability during transcription and replication.[10][11] It binds to partially "unfolded" or destabilized nucleosomes.[7][12] DNA-binding drugs like aclacinomycin that cause histone eviction create these destabilized structures, leading to the trapping of the FACT complex on chromatin.[7][13] This "c-trapping" is a key feature of chromatin damage, and its cytotoxicity correlates more strongly with the ability of a drug to cause cell death than its DNA-damaging activity.[14] Aclacinomycin treatment leads to an accumulation of FACT at the coding regions of transcribed genes.[7]

Quantitative Data on Aclacinomycin's Effects

The following tables summarize key quantitative findings from comparative studies involving aclacinomycin and other topoisomerase inhibitors.

Table 1: Genome-Wide Correlation of Histone Eviction Profiles

This table presents Pearson correlation coefficients (ρ) from FAIRE-seq (Formaldehyde-Assisted Isolation of Regulatory Elements sequencing) data, which measures regions of open, histone-depleted DNA. A higher correlation indicates a more similar pattern of histone eviction between two treatments.

| Comparison | Pearson's ρ | Interpretation | Source |

| Daunorubicin vs. Aclacinomycin | 0.73 | Target overlapping but not identical genomic regions for histone eviction. | [9] |

| Etoposide vs. Untreated Control | 0.87 | Etoposide (a non-intercalating Topo II inhibitor) induces minimal histone eviction compared to the control. | [9] |

Table 2: Inhibition of Macromolecular Synthesis in L1210 Cells

This table shows the half-maximal inhibitory concentration (IC50) values for aclacinomycin (ACM) and adriamycin (ADR) on DNA and RNA synthesis.

| Compound | IC50 for [¹⁴C]-thymidine (DNA) | IC50 for [¹⁴C]-uridine (RNA) | Ratio (IC50 DNA/RNA) | Source |

| Aclacinomycin (ACM) | 0.30 µg/ml | 0.038 µg/ml | 7.9 | [15] |

| Adriamycin (ADR) | Not specified | Not specified | 2.5 | [15] |

Note: The higher DNA/RNA ratio for aclacinomycin indicates a stronger relative inhibition of RNA synthesis compared to DNA synthesis, which aligns with its mechanism of disrupting chromatin structure and transcription.

Comparative Analysis with Other Topoisomerase II Inhibitors

The unique activity of aclacinomycin is best understood by comparing it to other drugs that target Topo II.

Caption: Functional Comparison of Topoisomerase II Inhibitors.

-

Aclacinomycin: An intercalating anthracycline that excels at histone eviction but does not induce significant DNA double-strand breaks.[1][2]

-

Doxorubicin/Daunorubicin: Classic intercalating anthracyclines that cause both potent histone eviction and significant DNA damage via Topo II poisoning.[1]

-

Etoposide: A non-intercalating Topo II poison that induces DNA double-strand breaks but fails to cause widespread histone eviction.[3][9]

This comparison highlights that histone eviction is a specific activity of intercalating anthracyclines and is separable from the induction of DNA breaks.[1][3]

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to study aclacinomycin-induced histone eviction.

Protocol: FAIRE-Seq for Genome-Wide Mapping of Histone Eviction

Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE) coupled with next-generation sequencing is used to identify regions of histone-depleted DNA.[3]

-

Objective: To map histone-free DNA regions across the genome following drug treatment.

-

Principle: Formaldehyde cross-links proteins (histones) to DNA. After sonication, a phenol-chloroform extraction is performed. DNA that is not protected by cross-linked proteins will partition to the aqueous phase and can be sequenced.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MelJuSo melanoma cells) to ~80% confluency. Treat with the desired concentration of Aclacinomycin (e.g., 20 µM) or control vehicle for a specified time (e.g., 4 hours).[3]

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Harvest and wash cells with cold PBS. Resuspend in lysis buffer and incubate on ice.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear DNA into fragments of 200-500 bp.

-

Phenol-Chloroform Extraction: Perform three sequential phenol-chloroform-isoamyl alcohol extractions on the sonicated lysate.

-

DNA Purification: Precipitate the DNA from the final aqueous phase using ethanol. Treat with RNase A and Proteinase K to remove contaminants.

-

Library Preparation and Sequencing: Purify the resulting DNA fragments and prepare a sequencing library according to the manufacturer's protocol for next-generation sequencing.

-

Experimental Workflow for FAIRE-Seq

Caption: High-Level Experimental Workflow for FAIRE-Seq Analysis.

Protocol: Live-Cell Imaging of Histone Eviction

This method uses photoactivatable fluorescent proteins to directly visualize the displacement of histones from chromatin in living cells.[3]

-

Objective: To monitor the dynamics of histone eviction in real-time.

-

Principle: A specific histone (e.g., H2A) is tagged with a photoactivatable green fluorescent protein (PAGFP). A defined region of the nucleus is irradiated with a 405 nm laser, "switching on" the fluorescence of PAGFP-H2A in that area. The dispersal of this fluorescence out of the activated region indicates the histone has been evicted from the chromatin.

-

Methodology:

-

Cell Line: Use a cell line stably expressing a histone tagged with a photoactivatable protein (e.g., MelJuSo/PAGFP-H2A).[3]

-

Microscopy: Plate cells on a glass-bottom dish suitable for live-cell imaging. Use a confocal laser scanning microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging.

-

Photoactivation: Select a small, defined region within the nucleus and irradiate with the 405 nm laser to activate the PAGFP-H2A.

-

Drug Treatment: Add Aclacinomycin (e.g., 20 µM) to the imaging medium.[4]

-

Time-Lapse Imaging: Acquire images of the entire nucleus at regular intervals using the 488 nm laser to monitor the fluorescence intensity within and outside the activated region. A decrease in fluorescence in the activated area and an increase in the nucleoplasm indicates histone eviction.

-

Conclusion and Implications for Drug Development

Aclacinomycin establishes a crucial paradigm in cancer therapy: the deliberate induction of chromatin damage, independent of DNA damage, is a viable and potent cytotoxic strategy.[2] Its ability to evict histones from specific genomic locations, particularly repressive chromatin, disrupts the epigenetic landscape and overwhelms the cancer cell's regulatory networks.[8][9] This mechanism avoids the genotoxic stress that leads to the severe side effects associated with many conventional chemotherapeutics.[1]

For researchers and drug development professionals, aclacinomycin serves as both a tool and a template. It allows for the precise study of chromatin dynamics and the consequences of histone loss. Furthermore, its chemical structure, particularly the trisaccharide side chain, provides a blueprint for designing novel anticancer agents that selectively target chromatin integrity, promising a new generation of therapies with improved efficacy and a wider therapeutic window.[1][3]

References

- 1. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatin as an old and new anti-cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FACT (biology) - Wikipedia [en.wikipedia.org]

- 11. oaepublish.com [oaepublish.com]

- 12. Targeting Chromatin-Remodeling Factors in Cancer Cells: Promising Molecules in Cancer Therapy [mdpi.com]

- 13. Chromatin damage generated by DNA intercalators leads to degradation of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclacinomycin: A Technical Guide to its Early-Stage Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A (also known as Aclarubicin) is a second-generation anthracycline antibiotic isolated from Streptomyces galilaeus.[1][2] Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, aclacinomycin exhibits a distinct and multifaceted mechanism of antitumor activity, which has positioned it as a compound of interest in oncology research.[2][3] This technical guide provides an in-depth overview of the early-stage research on aclacinomycin's antitumor properties, focusing on its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Core Mechanisms of Antitumor Activity

Aclacinomycin's antitumor effects are not attributed to a single mode of action but rather to a combination of cellular and molecular interactions. Its multifaceted approach may offer advantages over other chemotherapeutic agents.[2][3]

Multifaceted Antitumor Mechanism of Aclacinomycin

Topoisomerase I and II Inhibition

Aclacinomycin is a dual inhibitor of topoisomerase I and II.[4][5] This inhibition leads to DNA damage in cancer cells, a key aspect of its cytotoxic effects.[5] By interfering with these essential enzymes, aclacinomycin prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately triggering cell death pathways.

Inhibition of Nucleic Acid Synthesis

Aclacinomycin demonstrates a potent inhibitory effect on nucleic acid synthesis, with a particular emphasis on RNA synthesis.[4] The IC50 value for the incorporation of [14C]-uridine (RNA synthesis) in L1210 cells was found to be 0.038 µg/ml, while the IC50 for [14C]-thymidine (DNA synthesis) incorporation was 0.30 µg/ml.[6] This preferential inhibition of RNA synthesis is a distinguishing feature compared to other anthracyclines like adriamycin.[6]

Induction of Apoptosis

Aclacinomycin is a potent inducer of apoptosis in various cancer cell lines.[5][7] The apoptotic process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] Mechanistically, aclacinomycin has been shown to increase the activity of both caspase-3 and caspase-8, leading to the activation of PARP.[5] Depending on the cell line, drug concentration, and incubation time, high concentrations or prolonged exposure can lead to necrosis.[2][5]

Aclacinomycin-Induced Apoptotic Pathway

Cell Cycle Arrest

Aclacinomycin has been observed to induce cell cycle arrest, although the specific phase can vary depending on the cell type, drug concentration, and duration of exposure.[8] In Friend leukemia and L1210 cells, continuous exposure to 0.05 to 0.1 µg/ml of aclacinomycin resulted in an accumulation of cells in the G2 + M phase by 24 hours and in the G1 phase by 48 hours.[8] A brief, higher-dose exposure (0.5 µg/ml for 1 hour) in L1210 cells led to an irreversible accumulation in the G2 + M phase.[8]

Aclacinomycin and Cell Cycle Progression

Inhibition of the 26S Proteasome Complex

Aclacinomycin has been shown to inhibit the ubiquitin-ATP-dependent proteolytic activity of the 26S protease complex in a dose-dependent manner, with an IC50 of 52 μM in rabbit reticulocytes.[4] It specifically targets the chymotrypsin-like activity of the 20S proteasome.[9] This inhibition of protein degradation can disrupt various cellular processes that are critical for cancer cell survival and proliferation.

Additional Mechanisms

-

Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, aclacinomycin can induce the formation of free radicals, contributing to its cytotoxic effects.[2]

-

Anti-angiogenic and Anti-metastatic Effects: Aclacinomycin has demonstrated the ability to inhibit cancer cell migration at non-cytotoxic concentrations and also exhibits anti-angiogenic properties.[2][3]

-

Histone Eviction: It can induce the eviction of histones from chromatin upon intercalation.[10]

Quantitative Data on Antitumor Activity

The cytotoxic effects of aclacinomycin have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.27 | [5] |

| HepG2 | Hepatocellular Carcinoma | 0.32 | [5] |

| MCF-7 | Breast Adenocarcinoma | 0.62 | [5] |

| L1210 | Leukemia | 0.053 µg/ml | [8] |

| Friend Leukemia | Leukemia | 0.024 µg/ml | [8] |

*Note: Original data in µg/ml. Conversion to µM depends on the molecular weight of aclacinomycin.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of aclacinomycin for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Generalized Cytotoxicity Assay Workflow

Apoptosis Assay (Caspase Activity)

This assay quantifies the activity of caspases, which are key mediators of apoptosis.

-

Cell Treatment: Treat cells with aclacinomycin at the desired concentration and for the appropriate time.

-

Cell Lysis: Lyse the cells to release their contents.

-

Substrate Addition: Add a caspase-specific substrate that fluoresces or changes color upon cleavage.

-

Incubation: Incubate the lysate with the substrate.

-

Signal Detection: Measure the fluorescent or colorimetric signal using a plate reader.

-

Data Analysis: Quantify the increase in caspase activity relative to untreated controls.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with aclacinomycin, then harvest and wash them.

-

Fixation: Fix the cells in cold ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases.

Early-Stage Clinical Studies

Phase I clinical trials have been conducted to determine the appropriate dosage and to assess the toxicity profile of aclacinomycin.

-

In one study, doses ranging from 60 to 120 mg/m² were administered intravenously every 3 to 4 weeks to adult patients with solid tumors.[11]

-

Myelosuppression was identified as the dose-limiting toxicity.[11][12] Nausea and vomiting were also observed at myelosuppressive doses, while mucositis and alopecia were less common.[11]

-

A key finding from early animal and clinical studies is the reduced cardiac toxicity of aclacinomycin compared to doxorubicin.[6][11]

-

The recommended doses for Phase II studies were 100 mg/m² for good-risk patients and 80 mg/m² for heavily pretreated or poor-performance-status patients.[11]

-

In acute myeloid leukemia (AML) patients, complete response rates of around 30% have been reported.[1]

Conclusion

Early-stage research has established aclacinomycin as a potent antitumor agent with a complex and advantageous mechanism of action. Its ability to dually inhibit topoisomerases, preferentially suppress RNA synthesis, induce apoptosis and cell cycle arrest, and inhibit the proteasome, all while exhibiting a more favorable cardiac toxicity profile than first-generation anthracyclines, underscores its therapeutic potential.[2][3][6][11] Further research, particularly well-designed clinical trials, is necessary to fully elucidate its efficacy in various cancer types and in combination therapies.[2][3] The detailed understanding of its molecular interactions and cellular effects provides a solid foundation for the continued development of aclacinomycin as a valuable tool in the fight against cancer.

References

- 1. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Culture conditions modulate the effects of aclacinomycin A on growth, differentiation and apoptosis of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of aclacinomycin on cell survival and cell cycle progression of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antitumor drug aclacinomycin A, which inhibits the degradation of ubiquitinated proteins, shows selectivity for the chymotrypsin-like activity of the bovine pituitary 20 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aclarubicin - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A phase I clinical trial of aclacinomycin A administered on a five-consecutive-day schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Aclacinomycin Cardiotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin (ACM), an anthracycline antibiotic, has demonstrated notable efficacy in the treatment of various malignancies. However, like other members of the anthracycline class, its clinical utility is circumscribed by the potential for cardiotoxicity. This technical guide provides a comprehensive overview of the foundational research into the mechanisms of aclacinomycin-induced cardiotoxicity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The evidence presented herein indicates that while aclacinomycin shares mechanistic similarities with doxorubicin (DOX), the archetypal cardiotoxic anthracycline, it generally exhibits a more favorable cardiac safety profile.

Core Mechanisms of Aclacinomycin Cardiotoxicity

The cardiotoxicity of aclacinomycin, and anthracyclines in general, is multifactorial. The primary mechanisms that have been elucidated include the inhibition of topoisomerase II, the induction of mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).

Topoisomerase II Inhibition

Anthracyclines exert their cytotoxic effects by targeting topoisomerase II (TOP2), an enzyme crucial for DNA replication and transcription. In mammals, there are two isoforms: TOP2A, which is highly expressed in proliferating cancer cells, and TOP2B (or TOP2β), which is constitutively expressed in quiescent cells, including cardiomyocytes.[1][2] The anticancer efficacy of anthracyclines is primarily mediated through their interaction with TOP2A, while their cardiotoxic effects are largely attributed to their impact on TOP2B.[1]

Aclacinomycin, like doxorubicin, is a TOP2 inhibitor.[3][4] The inhibition of TOP2B in cardiomyocytes by anthracyclines leads to DNA double-strand breaks and the activation of apoptotic pathways, ultimately resulting in cardiac cell death and dysfunction.[2] However, studies suggest that the interaction of aclacinomycin with TOP2B may be less detrimental than that of doxorubicin, contributing to its reduced cardiotoxicity.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to cardiomyocyte function, not only for energy production but also for cellular signaling and survival. These organelles are a primary target of anthracycline-induced cardiotoxicity. Aclacinomycin has been shown to induce mitochondrial damage, characterized by vacuolization and the formation of myelin figures.[5]

A key event in mitochondrial-mediated cardiotoxicity is the generation of reactive oxygen species (ROS). Anthracyclines can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[6] This surge in ROS overwhelms the antioxidant defense mechanisms of cardiomyocytes, leading to oxidative stress. The consequences of this include lipid peroxidation of cellular membranes, damage to mitochondrial DNA, and the induction of apoptotic cell death.[6] Foundational studies have demonstrated that aclacinomycin induces ROS generation and a collapse of the mitochondrial membrane potential.[7] However, the extent of these effects appears to be less pronounced compared to doxorubicin.[7]

Signaling Pathways in Aclacinomycin Cardiotoxicity

The molecular sequelae of topoisomerase II inhibition and mitochondrial dysfunction involve a complex network of signaling pathways that converge on apoptosis and cellular damage. While many of these pathways have been more extensively studied for doxorubicin, the available evidence suggests their relevance to aclacinomycin-induced cardiotoxicity.

dot

Caption: Proposed signaling pathway for aclacinomycin-induced cardiotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from key comparative studies on aclacinomycin and doxorubicin cardiotoxicity.

Table 1: In Vivo Cardiotoxicity Studies in Animal Models

| Parameter | Aclacinomycin | Doxorubicin | Animal Model | Study Reference |

| Dosage | 4 and 8 mg/kg | 2 and 4 mg/kg | Rats | [5] |

| ECG Changes | Slight changes at 4 mg/kg | Heart rate decrease, QRS and QT prolongation at 4 mg/kg | Rats | [5] |

| Biochemical Markers | Increased lipoperoxide and α-hydroxybutyrate dehydrogenase activity at 4 mg/kg | Increased lipoperoxide and α-hydroxybutyrate dehydrogenase activity at 4 mg/kg | Rats | [5] |

| Ultrastructural Changes | Myelin figure formation and mitochondrial vacuolization | Severe mitochondrial degeneration, sarcoplasmic vacuolization, myofilament disappearance | Rats | [5] |

Table 2: In Vitro Cytotoxicity and Mechanistic Data

| Parameter | Aclacinomycin | Doxorubicin | Cell Line | Study Reference |

| Cytotoxicity | More cytotoxic | Less cytotoxic | A549, HepG2, MCF-7 | [7] |

| ROS Production | Concentration- and time-dependent increase | Weaker induction | A549, HepG2, MCF-7 | [7] |

| Mitochondrial Membrane Potential | Concentration- and time-dependent decrease | Weaker depolarization (10-fold higher concentration needed for similar effect) | A549, HepG2, MCF-7 | [7] |

Detailed Experimental Protocols

This section outlines the methodologies employed in foundational studies to assess aclacinomycin cardiotoxicity.

dot

Caption: General experimental workflow for assessing aclacinomycin cardiotoxicity.

In Vivo Studies

-

Animal Models: Studies have frequently utilized rats and mice to investigate the systemic effects of aclacinomycin on the heart.[5][8]

-

Drug Administration: Aclacinomycin and a comparator drug (typically doxorubicin) are administered, often via intraperitoneal injection, over a defined period. Dosages are selected to elicit a measurable cardiotoxic response.[5]

-

Cardiac Function Monitoring: Non-invasive techniques such as electrocardiography (ECG) and Doppler echocardiography are employed to assess changes in heart rate, rhythm, and contractile function (e.g., left ventricular ejection fraction).[5][8]

-

Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury biomarkers, such as lipoperoxides and α-hydroxybutyrate dehydrogenase, which are indicative of oxidative stress and cellular damage.[5]

-

Histopathological Examination: Following the treatment period, heart tissues are harvested for microscopic analysis. Light microscopy is used to observe general morphological changes, while transmission electron microscopy provides detailed insights into ultrastructural alterations within cardiomyocytes, particularly in the mitochondria and myofibrils.[5]

In Vitro Studies

-

Cell Culture: Primary cardiomyocytes or immortalized cardiomyocyte cell lines (e.g., HL-1, H9c2) are cultured under standard conditions.[8]

-

Drug Treatment: Cells are incubated with varying concentrations of aclacinomycin and doxorubicin for different durations to establish dose- and time-dependent effects.

-

Cell Viability Assays: Standard assays such as the MTT assay are used to quantify the cytotoxic effects of the drugs on cardiomyocytes.

-

Measurement of Reactive Oxygen Species: Intracellular ROS levels are measured using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresce upon oxidation.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes like JC-1 or rhodamine 123 are used to monitor changes in the mitochondrial membrane potential, an indicator of mitochondrial health and function. A decrease in ΔΨm is an early marker of apoptosis.

-

Apoptosis Detection: The induction of apoptosis is assessed through various methods, including the TUNEL assay to detect DNA fragmentation, Annexin V staining to identify externalized phosphatidylserine, and measurement of caspase activity (e.g., caspase-3, -9).

Conclusion

The foundational research on aclacinomycin cardiotoxicity indicates that while it shares common mechanisms with other anthracyclines, namely topoisomerase IIβ inhibition, mitochondrial dysfunction, and the generation of reactive oxygen species, its impact on cardiac cells is generally less severe than that of doxorubicin. This is evidenced by less pronounced ECG changes, milder ultrastructural damage to cardiomyocytes, and a weaker induction of mitochondrial depolarization in in vitro models.[5][7] The signaling pathways leading to apoptosis are likely conserved, but the reduced upstream insult from aclacinomycin appears to mitigate the downstream cardiotoxic effects. This technical guide provides a consolidated resource for understanding the fundamental principles of aclacinomycin cardiotoxicity, which is essential for the continued development and safe clinical application of this important anticancer agent. Further research focusing on the specific molecular interactions of aclacinomycin with TOP2B and mitochondrial components will be invaluable in further refining our understanding and potentially developing cardioprotective strategies.

References

- 1. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxic effect of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathophysiological mechanisms of cardiotoxicity in chemotherapeutic agents | Russian Open Medical Journal [romj.org]

- 7. Aclarubicin-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in" by Stefano Toldo, Rachel W. Goehe et al. [scholarscompass.vcu.edu]

The Intricate Pathway of Aclacinomycin A Biosynthesis in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of aclacinomycin A, a potent anthracycline antibiotic produced by Streptomyces species, most notably Streptomyces galilaeus. Aclacinomycin A is a cornerstone of chemotherapy, and understanding its intricate biosynthetic pathway is paramount for strain improvement, yield optimization, and the generation of novel, more effective analogs. This document details the genetic and enzymatic machinery, quantitative production data, and key experimental protocols for studying this complex metabolic route.

The Aclacinomycin A Biosynthetic Gene Cluster and Pathway

The biosynthesis of aclacinomycin A is orchestrated by a large type II polyketide synthase (PKS) gene cluster. This cluster encodes a suite of enzymes responsible for the assembly of the aglycone core, aklavinone, followed by a series of post-PKS modifications, including intricate glycosylation steps, to yield the final bioactive molecule.[1][2]